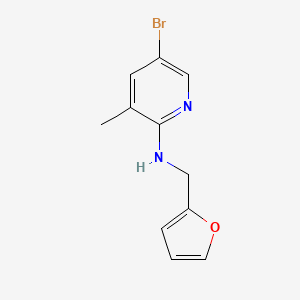
N-Methyl(phenyl)-N-(2-piperidinylmethyl)-methanamine dihydrochloride
Vue d'ensemble
Description
N-Methyl(phenyl)-N-(2-piperidinylmethyl)-methanamine dihydrochloride, commonly known as desoxyephedrine (DXP), is an amphetamine-type stimulant and a sympathomimetic agent. It is widely used for its stimulant and anorectic effects, and is used in the treatment of narcolepsy, attention deficit disorder (ADD), and obesity. DXP is also used as a recreational drug and is a potent central nervous system (CNS) stimulant. DXP is a chiral molecule, with two enantiomers, dextro- and levo-DXPs.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis Process and Thermodynamics : The synthesis of a similar compound, Imine, derived from phenyl-N-((R)-2-((piperidine-1-yl) methyl)cyclohexylidene)methanamine, was investigated using the density functional theory method. This study analyzed the thermodynamics of the reaction, evaluating parameters like ∆H, ∆S, and ∆G at different temperatures to determine the optimal conditions for synthesis (Jafari, 2018).
- Synthesis of Related Compounds : Research on the synthesis of compounds like N,N-Dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine provides insights into the methodologies that could be relevant to the synthesis of N-Methyl(phenyl)-N-(2-piperidinylmethyl)-methanamine dihydrochloride (Younas, El Hallaoui, & Alami, 2014).
Biological and Medical Applications
- Photocytotoxicity in Cancer Treatment : Iron(III) complexes containing phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine displayed significant photocytotoxicity in red light, suggesting potential applications in cancer treatment. These complexes showed effective apoptosis induction and reactive oxygen species generation in cancer cells (Basu et al., 2014).
- Anticonvulsant Activity : Schiff bases of 3-aminomethyl pyridine, structurally similar to N-Methyl(phenyl)-N-(2-piperidinylmethyl)-methanamine, were found to exhibit anticonvulsant activity, providing insights into possible neurological applications of related compounds (Pandey & Srivastava, 2011).
Material Science and Analytical Applications
- Analytical Method Development : The development of analytical methods for structurally related compounds, such as the nonaqueous capillary electrophoresis of imatinib mesylate and its related substances, can inform the analytical approaches for N-Methyl(phenyl)-N-(2-piperidinylmethyl)-methanamine dihydrochloride (Ye et al., 2012).
Propriétés
IUPAC Name |
N-benzyl-N-methyl-1-piperidin-2-ylmethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2.2ClH/c1-16(11-13-7-3-2-4-8-13)12-14-9-5-6-10-15-14;;/h2-4,7-8,14-15H,5-6,9-12H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVOXYPVNJFCSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCCN1)CC2=CC=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl(phenyl)-N-(2-piperidinylmethyl)-methanamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



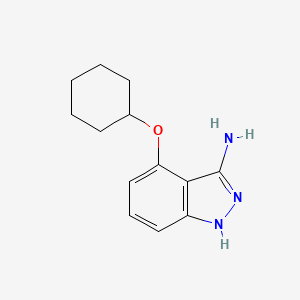
![4-{[2-Nitro-4-(trifluoromethyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1424039.png)

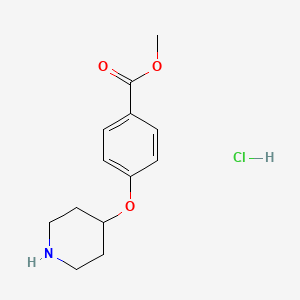
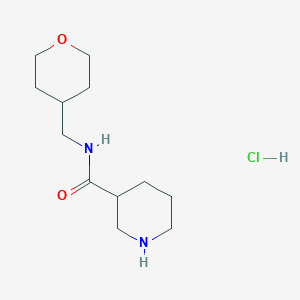

![4-[2-(4-Chloro-2-isopropylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1424047.png)
![N-[(3-Methyl-2-pyridinyl)methyl]-1-ethanamine](/img/structure/B1424049.png)
![N-[2-(Dimethylamino)ethyl]-3-piperidinecarboxamide dihydrochloride](/img/structure/B1424051.png)
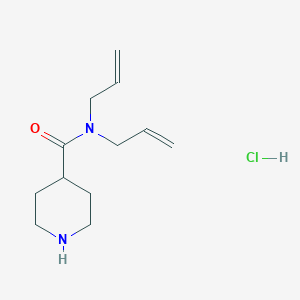
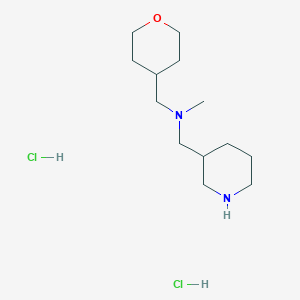
![N-[3-(Dimethylamino)propyl]-3-piperidinecarboxamide dihydrochloride](/img/structure/B1424055.png)
![3-chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1424056.png)
